2-Chloro-1-{4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one is a synthetic organic compound characterized by its complex molecular structure and notable pharmacological properties. It has the chemical formula and a molecular weight of approximately 291.80 g/mol. The compound is identified by the CAS Number 1311313-65-1 and is recognized for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents with antiplatelet activity and other biological effects.
2-Chloro-1-{4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one belongs to the class of thienopyridine derivatives. These compounds are typically recognized for their roles in pharmacology and medicinal chemistry due to their ability to interact with various biological targets.
The synthesis of 2-chloro-1-{4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one generally involves multiple steps:
The reaction conditions are optimized for temperature, solvent choice, and catalysts to facilitate efficient synthesis. For example, the use of dichloromethane as a solvent and maintaining specific temperature ranges during reactions can significantly affect the yield and quality of the final product.
The molecular structure of 2-chloro-1-{4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one features a thieno[3,2-c]pyridine core with a phenyl substituent. The compound exhibits a dihedral angle between the thiophene ring and the chloroethane moiety that contributes to its unique three-dimensional conformation.
Key structural data includes:
The compound can undergo several types of chemical reactions:
Common reagents used in these reactions include:
Reaction conditions such as temperature and solvent are meticulously controlled to achieve desired transformations and maximize yield .
The mechanism by which 2-chloro-1-{4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one exerts its biological effects involves interactions with specific molecular targets within biological pathways. These interactions can modulate various physiological processes leading to therapeutic outcomes. For instance, thienopyridine derivatives are known for their antiplatelet activity by inhibiting platelet aggregation through specific receptor interactions .
Key physical properties include:
Chemical properties such as solubility in various solvents and stability under different pH conditions are essential for practical applications. The compound's stability can be influenced by environmental factors like temperature and pH levels.
Analytical methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to characterize the compound’s purity and structure during synthesis .
The scientific uses of 2-chloro-1-{4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one include:
Thieno[3,2-c]pyridine represents a privileged heterocyclic scaffold in medicinal chemistry, characterized by a fused bicyclic system comprising thiophene and tetrahydropyridine rings. This architecture confers unique physicochemical properties, including enhanced π-electron delocalization and conformational flexibility, which facilitate diverse interactions with biological targets [2] [5]. The partially saturated pyridine ring typically adopts a half-chair conformation, with a dihedral angle of approximately 45.79° between the planar thiophene ring and substituents at the 5-position, optimizing three-dimensional binding interactions [5]. Crystallographic studies confirm that the tetrahydropyridine ring’s puckering parameters (φ₂ = 217.5°) and the sulfur atom’s polarizability enable efficient penetration of biological membranes [5] [9].
The scaffold’s versatility is evidenced by its presence in FDA-approved drugs and clinical candidates targeting cancers, thrombosis, and inflammatory disorders. For example, derivatives like ticlopidine and clopidogrel leverage this core for antiplatelet activity through P2Y12 receptor antagonism [6]. In oncology, thieno[3,2-c]pyridines inhibit tubulin polymerization, kinase signaling, and Hedgehog pathways by modulating colchicine-binding sites (CBS), Janus kinases (JAK), or Hedgehog acyltransferase (HHAT) [1] [4] [7]. The sulfur atom enhances binding affinity through hydrophobic contacts and van der Waals interactions, while the pyridine nitrogen serves as a hydrogen bond acceptor, contributing to target specificity [3].
Core Structure | Key Targets | Clinical Applications | Notable Derivatives | |
---|---|---|---|---|
Thieno[3,2-c]pyridine | Tubulin, JAK, P2Y12 receptor | Anticancer, antiplatelet therapy | Clopidogrel, AZD4205 | |
Thieno[2,3-d]pyrimidine | JAK1, FAK, FLT3 | Inflammatory diseases, cancer | Fedratinib, Golidocitinib | |
Thieno[3,2-b]pyrrole | PKM2, LSD1, CENP-E | Anticancer, metabolic disorders | Fimepinostat, CHK1 inhibitors | [3] [7] |
Substituents at the 4- and 5-positions of thieno[3,2-c]pyridine critically determine pharmacological potency, selectivity, and mechanism of action. The 4-phenyl group introduces steric bulk and aromatic π-systems that enhance target affinity through hydrophobic interactions and π-stacking with receptor residues. In CBS inhibitors, 4-aryl substituents like phenyl improve tubulin binding by occupying hydrophobic pockets adjacent to colchicine sites, as demonstrated by IC₅₀ values below 4 nM in gastric cancer cells (MGC-803) [1]. Similarly, phenyl-containing derivatives exhibit 3–5-fold increased JAK1 inhibition compared to alkyl analogs due to interactions with the kinase’s adenine-binding pocket [7].
The 2-chloroethanone moiety at position 5 serves as a versatile pharmacophore and synthetic handle. The chloro group’s electronegativity and steric properties promote dipole interactions and nucleophilic displacement, while the carbonyl oxygen acts as a hydrogen bond acceptor. In tubulin inhibitors, this group disrupts microtubule dynamics by binding β-tubulin’s T7 loop, with derivatives like compound 20b achieving IC₅₀ = 1.61 nM against MGC-803 cells [1]. For antiplatelet agents, the chloroacetyl group undergoes metabolic activation to form disulfide bonds with P2Y12 receptors, irreversibly inhibiting platelet aggregation [6]. Additionally, this moiety enables further derivatization; nucleophilic substitution with amines yields compounds like 2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one, which exhibit enhanced solubility and HHAT inhibitory activity [8].
Substituent Pattern | Biological Activity | Potency (IC₅₀/EC₅₀) | Mechanistic Insights | |
---|---|---|---|---|
4-Phenyl, 5-(2-chloroethanone) | Tubulin polymerization inhibition | 1.61 nM (MGC-803 cells) | Binds colchicine site; arrests G2/M phase | |
4-Ethyl, 5-(2-chloroethanone) | Antiplatelet action | Not determined | Metabolized to active thiol metabolites | |
4-Cyclopropyl, 5-(aminopropanone) | JAK1 inhibition | 0.107 μM (JAK1 enzyme) | Selectivity over JAK2 (33-fold) | [1] [6] [7] |
Synergistic effects arise when these substituents combine:
These structure-activity relationships (SAR) underscore the scaffold’s adaptability in rational drug design, enabling optimization for diverse therapeutic endpoints.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4